3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and a pyrimidinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an amine and a suitable electrophile.
Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled through a series of condensation reactions, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Pyrimidinone Core: The final step involves the formation of the pyrimidinone core, which can be achieved through a cyclization reaction involving a suitable precursor, such as a urea derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine Derivatives: These compounds are often explored for their potential as central nervous system agents due to their ability to interact with neurotransmitter receptors.
Pyrimidinone Derivatives: Known for their antiviral and anticancer activities, these compounds are widely studied in medicinal chemistry.
Uniqueness
What sets 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one apart is the combination of these three distinct functional groups in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19-8-18(15-6-7-15)22-12-26(19)11-20(28)25-9-16(14-4-2-1-3-5-14)17(10-25)21-23-13-29-24-21/h1-5,8,12-13,15-17H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSAAIYRQDYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C(C3)C4=NOC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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